5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol; oxalic acid

Catalog No.
S6765988
CAS No.
475041-07-7
M.F
C22H31ClN2O5
M. Wt
438.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol; o...

CAS Number

475041-07-7

Product Name

5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol; oxalic acid

IUPAC Name

5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol;oxalic acid

Molecular Formula

C22H31ClN2O5

Molecular Weight

438.9 g/mol

InChI

InChI=1S/C20H29ClN2O.C2H2O4/c1-3-5-7-12-23(13-8-6-4-2)15-16-14-18(21)17-10-9-11-22-19(17)20(16)24;3-1(4)2(5)6/h9-11,14,24H,3-8,12-13,15H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

AWPTUNNKSGCPMN-UHFFFAOYSA-N

SMILES

CCCCCN(CCCCC)CC1=CC(=C2C=CC=NC2=C1O)Cl.C(=O)(C(=O)O)O

Canonical SMILES

CCCCCN(CCCCC)CC1=CC(=C2C=CC=NC2=C1O)Cl.C(=O)(C(=O)O)O

5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol; oxalic acid is a complex organic compound that combines a quinoline derivative with oxalic acid. This compound features a quinoline ring system, which is known for its diverse biological activities, and is substituted at the 5-position with a chlorine atom and at the 7-position with a dipentylamino methyl group. The presence of oxalic acid enhances its solubility and may influence its biological properties. The molecular formula of this compound is C22H31ClN2O5C_{22}H_{31}ClN_2O_5 with a molecular weight of approximately 436.95 g/mol .

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat [].
  • Working in a well-ventilated fume hood [].
  • Following safe handling practices for potentially unknown chemicals [].
, including:

  • Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states, utilizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring, employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions, using nucleophiles such as amines or thiols .

The biological activity of 5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol has been explored in various studies. It exhibits potential antimicrobial properties due to its quinoline structure. Additionally, it has been investigated for its anticancer and antiviral activities, suggesting that it may interact with specific molecular targets, possibly disrupting DNA function or inhibiting critical biological pathways .

The synthesis of 5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol typically involves the reaction of 5-chloro-8-hydroxyquinoline with dipentylamine in the presence of suitable catalysts. The process generally includes:

  • Raw Material Preparation: Ensuring the purity and availability of starting materials.
  • Reaction: Conducting the reaction under controlled temperature and pressure conditions.
  • Purification: Utilizing techniques such as recrystallization or chromatography to isolate the desired product.
  • Quality Control: Analyzing the final product to ensure it meets specified standards .

This compound has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for potential antimicrobial properties.
  • Medicine: Explored for therapeutic applications, particularly in anticancer and antiviral treatments.
  • Industry: Utilized in developing new materials and chemical processes .

Research on interaction studies involving 5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol indicates that it may interact with specific enzymes or molecular targets within biological systems. These interactions could lead to changes in enzyme activity or cellular processes, contributing to its therapeutic effects .

Similar Compounds

  • 5-chloro-8-hydroxyquinoline: A precursor in the synthesis of 5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol.
  • Chloroquine: A well-known antimalarial drug that shares a similar quinoline structure.
  • Quinoline N-oxides: Oxidized derivatives of quinoline that exhibit potential biological activities.

Uniqueness

5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol is unique due to the presence of the dipentylamino group, which imparts distinct chemical and biological properties compared to other quinoline derivatives. Its specific structure allows for unique interactions within biological systems, potentially enhancing its efficacy as an antimicrobial or anticancer agent .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

438.1921498 g/mol

Monoisotopic Mass

438.1921498 g/mol

Heavy Atom Count

30

Dates

Last modified: 11-23-2023

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